molecular formula C32H39NO5 B15292145 Ulipristal Diacetate

Ulipristal Diacetate

Cat. No.: B15292145
M. Wt: 517.7 g/mol
InChI Key: DGPUMRRYZCYOJV-CJSIJMHJSA-N
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Description

Ulipristal Diacetate is a selective progesterone receptor modulator used primarily for emergency contraception and the treatment of uterine fibroids. It is a derivative of 19-norprogesterone and exhibits both antagonistic and partial agonist activity at the progesterone receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ulipristal Diacetate involves multiple steps, starting from 3-methoxyl-19-norpregna-1,3,5(10),17(20)-tetraene. The process includes addition reactions, oxidation, reduction, hydrolysis, and addition-elimination actions. Key intermediates are formed through reactions with methyl lithium or methyl Grignard reagents, followed by protective group removal and further transformations .

Industrial Production Methods

Industrial production of this compound focuses on optimizing yield and purity. The process involves the use of readily available reagents, cost-effective methods, and high-yield reactions. The final product is often purified through recrystallization using solvents like ethanol and isopropanol .

Chemical Reactions Analysis

Types of Reactions

Ulipristal Diacetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of double bonds.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include methyl lithium, methyl Grignard reagents, and protective groups like ethyl vinyl ether. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity .

Major Products Formed

The major products formed from these reactions include intermediates like 17α-hydroxyl-19-norpregna-4,9-diene-3,20-dione, which are further transformed into this compound through acetylation and other steps .

Scientific Research Applications

Ulipristal Diacetate has a wide range of scientific research applications:

Mechanism of Action

Ulipristal Diacetate exerts its effects by binding to the progesterone receptor, preventing progestin from binding. This action postpones follicular rupture, thereby inhibiting or delaying ovulation. It may also alter the endometrium, impairing implantation .

Comparison with Similar Compounds

Similar Compounds

    Mifepristone: Another selective progesterone receptor modulator with similar antagonistic activity but higher glucocorticoid activity.

    Levonorgestrel: Used for emergency contraception but with a different mechanism of action and efficacy profile.

Uniqueness

Ulipristal Diacetate is unique due to its dual antagonistic and partial agonist activity at the progesterone receptor, making it more tolerable with lower glucocorticoid activity compared to mifepristone .

Properties

Molecular Formula

C32H39NO5

Molecular Weight

517.7 g/mol

IUPAC Name

[(8S,13S,14S,17R)-17-acetyl-17-acetyloxy-11-[4-(dimethylamino)phenyl]-13-methyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C32H39NO5/c1-19(34)32(38-21(3)36)16-15-29-27-13-9-23-17-25(37-20(2)35)12-14-26(23)30(27)28(18-31(29,32)4)22-7-10-24(11-8-22)33(5)6/h7-8,10-11,17,27,29H,9,12-16,18H2,1-6H3/t27-,29-,31-,32-/m0/s1

InChI Key

DGPUMRRYZCYOJV-CJSIJMHJSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=C3[C@H]2CCC4=C3CCC(=C4)OC(=O)C)C5=CC=C(C=C5)N(C)C)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CC(=C3C2CCC4=C3CCC(=C4)OC(=O)C)C5=CC=C(C=C5)N(C)C)C)OC(=O)C

Origin of Product

United States

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